5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
Overview
Description
5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine is a useful research compound. Its molecular formula is C8H6F3N3 and its molecular weight is 201.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Optical Properties : A study by Kielesiński et al. (2015) developed a novel approach to synthesize π-expanded imidazo[1,2-a]pyridines, demonstrating strong UV absorption and fluorescence properties. This suggests potential applications in materials science, particularly in the development of optical materials (Łukasz Kielesiński et al., 2015).
Green Synthesis Techniques : Sadek et al. (2018) reported an efficient, environmentally friendly synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives. This highlights the compound's role in advancing green chemistry principles (K. Sadek et al., 2018).
Medicinal Chemistry Applications : The synthesis of imidazo[1,5-a]pyridine derivatives from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine by Mihorianu et al. (2010) suggests applications in medicinal chemistry. The study offers a protocol for large-scale synthesis, indicating potential in drug development (Monica Mihorianu et al., 2010).
Antiulcer Agents : Research by Starrett et al. (1989) explored new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. This indicates the compound's relevance in developing treatments for gastrointestinal disorders (J. Starrett et al., 1989).
Pharmacological Potential : A study by Deep et al. (2016) reviewed the imidazo[1,2-a]pyridine scaffold for its broad applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral properties. This comprehensive review underscores the compound's significance in drug discovery (A. Deep et al., 2016).
Properties
IUPAC Name |
5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-2-1-3-7-13-4-6(12)14(5)7/h1-4H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJXFAHULNPHBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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